This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under spiro compounds, which are characterized by two or more rings that share a single atom.
The synthesis of 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one can be achieved through various methods, typically involving cyclization reactions. One common approach includes the Vilsmeier-Haack reaction, where an appropriate precursor undergoes formylation followed by cyclization to yield the desired spiro compound.
The molecular structure of 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one can be described as follows:
Crystallographic studies may provide insights into bond lengths, angles, and molecular conformation, which are crucial for understanding its reactivity and interaction with biological targets.
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one can participate in various chemical reactions typical for pyrimidine derivatives:
Reactions are often conducted in solvents like ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions depending on the specific transformation.
The mechanism of action for 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one is primarily linked to its interactions with biological targets, particularly in medicinal chemistry.
The physical and chemical properties of 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one include:
The unique structure of 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one lends itself to various scientific applications:
Spirocyclic architectures, characterized by a single tetrahedral carbon atom shared between two rings, impart exceptional three-dimensionality and structural rigidity to heterocyclic systems. In the case of 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one, the spiro junction at C1 of cyclohexane and C2' of the partially saturated cyclopentapyrimidine system forces orthogonal ring orientations. This configuration reduces conformational flexibility, enforces well-defined spatial positioning of pharmacophores, and enhances metabolic stability by limiting oxidative degradation pathways. The inherent strain and stereochemical complexity of spiro scaffolds like this compound allow access to underexplored chemical space, which is critical for addressing drug resistance and optimizing ligand-target interactions [5].
Table 1: Impact of Spiro Fusion on Molecular Properties
Property | Non-Spiro Analogues | Spiro-Fused Systems |
---|---|---|
Stereochemical Complexity | Low (planar dominance) | High (3D vectors) |
Conformational Flexibility | High | Restricted |
Metabolic Stability | Variable | Enhanced (reduced oxidation) |
Synthetic Accessibility | Generally straightforward | Challenging (stereoselectivity) |
The pyrimidin-4(3H)-one core is a privileged pharmacophore in medicinal chemistry due to its bioisosteric resemblance to purine nucleobases. This moiety enables targeted interactions with enzymes and receptors through hydrogen bonding (N3-H and C4=O groups) and π-stacking. When incorporated into spiro systems like the title compound, the scaffold demonstrates multifaceted bioactivity:
Table 2: Bioactive Spirocyclic Pyrimidin-4(3H)-one Derivatives
Compound Class | Reported Bioactivity | Key Structural Features |
---|---|---|
Spirotacrines | AChE/BChE inhibition (IC₅₀: 3.60–24.5 µM) | 7-Amine-spiro[chromenoquinoline] |
Pyridothienopyrimidines | Anticancer (HepG2 IC₅₀: 1.17 µM), EGFR inhibition | Spiro cycloalkane linkage at C4 |
Spiro[indoline-3,4'-pyran] | Antifungal, ROS induction | Spiro-junction with chromene |
The systematic naming of spiro compounds like 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one faces challenges due to:
Table 3: Nomenclature Standards for Spirocyclic Pyrimidinones
Common Ambiguity | Correct Convention | Example Application |
---|---|---|
Parent Ring Selection | Heterocycle > carbocycle; Larger ring size | Cyclopenta[d]pyrimidine over cyclohexane |
Spiro Atom Numbering | Lowest locants for spiro atom in both rings | Spiro[cyclohexane-1,2'-cyclopenta...] |
Hydrogen Specifiers | Use primed locants for saturated atoms in parent ring | ...4'(3'H)-one |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2